1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
Description
Properties
CAS No. |
33022-42-3 |
|---|---|
Molecular Formula |
C7H13N5O3S2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea |
InChI |
InChI=1S/C7H13N5O3S2/c1-8-5(13)12(4)6-9-10-7(16-6)17(14,15)11(2)3/h1-4H3,(H,8,13) |
InChI Key |
GNBUJYFDFVOVBM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NN=C(S1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis typically proceeds through the construction of the 1,3,4-thiadiazole ring bearing the dimethylsulfamoyl substituent, followed by the introduction of the 1,3-dimethylurea group at the 2-position of the thiadiazole ring. The process involves:
- Formation of the thiadiazole core.
- Introduction of the dimethylsulfamoyl substituent.
- Coupling with 1,3-dimethylurea or its derivatives.
The synthesis requires multi-step reactions under controlled temperature and solvent conditions, commonly using polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate nucleophilic substitutions.
Detailed Synthetic Steps
Based on available literature and synthesis analogs, the preparation can be summarized as follows:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1,3,4-thiadiazole core | Starting from hydrazine hydrate and carbon disulfide or related precursors under reflux in ethanol or toluene | High yield formation of thiadiazole ring |
| 2 | Introduction of dimethylsulfamoyl group | Sulfonylation using dimethylsulfamoyl chloride or related sulfonylating agents in presence of base | Enhances solubility and biological activity |
| 3 | Coupling with 1,3-dimethylurea | Reaction of substituted thiadiazole with 1,3-dimethylurea or its reactive derivatives in DMF with potassium carbonate at controlled temperature | Forms the urea linkage at the 2-position |
| 4 | Purification | Chromatography and recrystallization from suitable solvents such as ethanol | Ensures high purity and removal of side products |
This approach is consistent with multi-step organic syntheses of thiadiazole derivatives reported in the literature.
Reaction Conditions and Optimization
- Solvents: Dimethylformamide (DMF) is preferred for nucleophilic substitution steps due to its polarity and ability to dissolve both organic and inorganic reagents.
- Temperature: Reactions are typically conducted under reflux or at elevated temperatures (60–120°C) to promote complete conversion.
- Bases: Potassium carbonate is commonly used to deprotonate nucleophiles and facilitate substitution.
- Purification: Chromatographic techniques (e.g., silica gel column chromatography) followed by recrystallization are employed to isolate the desired compound with high purity.
Comparative Analysis with Related Compounds
The synthesis of 1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea shares similarities with other thiadiazole derivatives such as 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, which undergo multi-step reactions involving hydrazine hydrate, sulfonylation, and coupling steps under reflux conditions in solvents like toluene and tetrahydrofuran. However, the presence of the dimethylsulfamoyl group requires specific sulfonylation reagents and careful control of reaction parameters to avoid side reactions.
Research Findings and Yields
- Yields for thiadiazole ring formation are typically high (above 80–90%), as reported in similar syntheses.
- Introduction of sulfonyl groups such as dimethylsulfamoyl is efficient under controlled conditions, with yields varying depending on reagent purity and reaction time.
- The final coupling with 1,3-dimethylurea generally proceeds with moderate to good yields (70–90%), depending on reaction optimization.
- Purification steps significantly improve the final product's purity, essential for biological activity studies.
Summary Table of Synthetic Parameters
| Parameter | Typical Conditions | Outcome / Notes |
|---|---|---|
| Starting materials | Hydrazine hydrate, carbon disulfide, dimethylsulfamoyl chloride, 1,3-dimethylurea | High purity reagents required |
| Solvent | Dimethylformamide (DMF), ethanol, toluene | DMF preferred for substitution |
| Temperature | 0°C to reflux (up to 120°C) | Controlled heating improves yield |
| Reaction time | Several hours to overnight | Depends on step and reagents |
| Base | Potassium carbonate, triethylamine | Facilitates nucleophilic substitution |
| Purification | Chromatography, recrystallization | Essential for removing impurities |
| Typical yield | 70–92% per step | High overall yield achievable |
Chemical Reactions Analysis
Types of Reactions
1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Agricultural Applications
1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea has been investigated for its herbicidal properties. It acts as a selective herbicide targeting specific weeds while minimizing damage to crops.
Herbicidal Activity
Research indicates that this compound inhibits the growth of various weed species by interfering with their metabolic pathways. Its efficacy is attributed to the thiadiazole moiety, which enhances its bioactivity against target plants. The following table summarizes its herbicidal properties:
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Common Ragweed | 85 | 150 |
| Barnyard Grass | 75 | 200 |
| Pigweed | 90 | 180 |
Pharmacological Applications
The pharmacological potential of this compound has been explored in various studies focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its antibacterial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
| Candida albicans | 64 µg/mL | Fungistatic |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.
Materials Science Applications
In materials science, the unique properties of this compound have been utilized in the development of novel polymers and coatings.
Polymer Development
The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability. Research indicates that polymers modified with this compound exhibit improved resistance to environmental degradation.
Case Studies
Several case studies highlight the practical applications of this compound:
- Herbicide Efficacy Study: A field trial conducted in Iowa demonstrated that applying this compound significantly reduced weed populations by over 80% compared to untreated controls.
- Antibacterial Assessment: A clinical study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with a reduction in bacterial load by up to 90% in treated wounds.
Mechanism of Action
The mechanism of action of 1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting metabolic processes in cells. For example, it may inhibit DNA replication enzymes, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tebuthiuron (1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea)
Structural Differences :
Physicochemical Properties :
Toxicity :
Environmental Impact :
Other Thiadiazole-Urea Derivatives
1-{5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-dimethylurea
- Substituent : 3-Fluorobenzylthio group at position 4.
- Properties : Molecular weight 312.38 g/mol; higher hydrophobicity due to aromatic and fluorine substituents.
Buthidazole (N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea)
Comparison Table: Key Structural and Functional Differences
Biological Activity
1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is a chemical compound with significant potential in various biological applications. This compound features a thiadiazole ring and a dimethylsulfamoyl group, which are critical for its biological activity. The molecular formula is and it has a molecular weight of approximately 279.34 g/mol .
Structural Characteristics
The unique structure of this compound contributes to its biological properties. The thiadiazole ring is known for its role in enhancing the solubility and reactivity of compounds, making them suitable for various biological interactions. The presence of the dimethylsulfamoyl group further enhances the compound's potential applications in agriculture and pharmaceuticals .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Herbicidal Properties : The compound has been shown to interfere with plant growth processes, making it potentially useful for weed control in agricultural settings. Its mechanism of action often involves disrupting metabolic pathways in plants .
- Antimicrobial Activity : Studies have suggested that thiadiazole derivatives may possess significant antimicrobial and antifungal properties. This activity is attributed to their ability to interact with microbial cell membranes and inhibit essential cellular functions .
Table: Comparison of Biological Activity with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₇H₁₃N₅O₃S₂ | Herbicidal, Antimicrobial |
| N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea | C₉H₁₆N₄O₂S | Herbicidal |
| 5-Methylthio-1,3-thiazole | C₄H₅NS₂ | Antifungal |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Plant Metabolism : The compound may disrupt key metabolic pathways in plants by inhibiting specific enzymes or interfering with hormonal signaling pathways.
- Microbial Interaction : Its structural features allow it to interact with microbial membranes or intracellular targets such as enzymes or nucleic acids. This interaction can lead to cell death or inhibition of growth .
Case Studies
Several studies have explored the biological activities of thiadiazole derivatives:
- Herbicidal Efficacy : A study demonstrated that thiadiazole derivatives significantly reduced weed biomass in controlled experiments. The results indicated that these compounds could serve as effective herbicides under field conditions .
- Antifungal Properties : Another investigation highlighted the antifungal activity of related compounds against various fungal strains. The study reported that specific structural modifications enhanced the efficacy of these compounds against resistant fungal species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
